molecular formula C17H21Cl2NO B1424553 4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220029-44-6

4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1424553
CAS No.: 1220029-44-6
M. Wt: 326.3 g/mol
InChI Key: RASVFLDCSQNXQX-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic molecules containing multiple functional groups and heterocyclic systems. The official International Union of Pure and Applied Chemistry designation is 4-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperidine hydrochloride, which precisely describes the structural components and their connectivity. This nomenclature system effectively communicates the presence of a piperidine ring with substitution at the 4-position, an ethyl linker, an oxygen bridge, and a chloro-substituted naphthalene moiety.

The Chemical Abstracts Service registry number for 4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride is 1220029-44-6, which serves as a unique identifier in chemical databases and literature. This registry number enables precise identification and differentiation from structurally similar compounds that may share similar names but possess different substitution patterns or stereochemical arrangements. The molecular formula is established as C₁₇H₂₁Cl₂NO, indicating the presence of seventeen carbon atoms, twenty-one hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom.

The molecular weight of this compound is calculated to be 326.26 grams per mole, reflecting the combined atomic masses of all constituent elements. The presence of two chlorine atoms in the molecular formula accounts for one chlorine atom attached to the naphthalene ring system and another chlorine atom present as the hydrochloride salt component. This salt formation enhances the water solubility characteristics compared to the free base form, making it more suitable for various analytical and preparative procedures in laboratory settings.

Structural Relationship to Piperidine-Based Alkaloids and Naphthyl Ether Derivatives

The structural architecture of this compound demonstrates significant relationships to naturally occurring piperidine-based alkaloids found throughout the plant kingdom. Piperidine alkaloids constitute a diverse class of naturally occurring chemical compounds that are chemically derived from the piperidine heterocycle, which forms the core structural unit. The most prominent representative of piperidine alkaloids is piperine, which is responsible for the characteristic pungent taste of pepper and serves as a fundamental example of this alkaloid class.

The piperidine alkaloid family encompasses numerous subgroups including sedum alkaloids such as sedamine, pelletierine, lobelia alkaloids including lobeline, conium alkaloids such as coniine, and pinus alkaloids. These naturally occurring compounds demonstrate the widespread occurrence and biological significance of piperidine-containing structures in nature. The synthetic compound under examination shares the fundamental piperidine ring system but incorporates additional structural elements not typically found in simple natural alkaloids.

The relationship to naphthyl ether derivatives represents another important structural dimension of this compound. Naphthyl ethers constitute a specific class of aromatic ether compounds characterized by the presence of naphthalene ring systems connected to other molecular fragments through oxygen linkages. Examples of related naphthyl ether compounds include 1-naphthyl ether with the molecular formula C₂₀H₁₄O and molecular weight 270.3 grams per mole, and di-2-naphthyl ether, also with molecular formula C₂₀H₁₄O and identical molecular weight.

The structural complexity of this compound emerges from the combination of these two distinct structural motifs. The compound incorporates the biological activity potential associated with piperidine alkaloids while simultaneously incorporating the aromatic characteristics and electronic properties associated with chlorinated naphthalene systems. This dual structural heritage creates unique molecular properties that distinguish it from either simple piperidine alkaloids or basic naphthyl ether derivatives.

Comparative Analysis of Isomeric Forms and Positional Substitution Patterns

The systematic examination of isomeric forms and positional substitution patterns reveals the structural diversity possible within this chemical series and highlights the importance of precise structural characterization. Multiple positional isomers exist that differ in the location of substitution on the piperidine ring while maintaining identical molecular formulas and similar overall structural features.

The 2-position isomer, designated as 2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride, possesses Chemical Abstracts Service registry number 1220032-23-4 and shares the identical molecular formula C₁₇H₂₁Cl₂NO with a molecular weight of 326.3 grams per mole. The PubChem compound identifier for this isomer is 56830396, and it demonstrates the same fundamental structural components arranged in a different connectivity pattern. The International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperidine hydrochloride.

Similarly, the 3-position isomer, known as 3-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride, carries Chemical Abstracts Service registry number 1220029-38-8 and maintains the same molecular formula while differing in substitution position. The PubChem compound identifier for this structural variant is 56830394, and its systematic name is 3-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperidine hydrochloride.

The following table presents a comprehensive comparison of the positional isomers:

Position Chemical Abstracts Service Number PubChem Identifier Molecular Weight (g/mol) International Union of Pure and Applied Chemistry Name
2-position 1220032-23-4 56830396 326.3 2-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperidine hydrochloride
3-position 1220029-38-8 56830394 326.3 3-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperidine hydrochloride
4-position 1220029-44-6 Not specified 326.26 4-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperidine hydrochloride

Additional structural variations within this chemical series include compounds with multiple chlorine substitutions on the naphthalene ring system. The 2,4-dichloro variant, 4-{2-[(2,4-Dichloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride, possesses Chemical Abstracts Service registry number 1219982-67-8 and molecular formula C₁₇H₂₀Cl₃NO with molecular weight 360.7 grams per mole. This compound demonstrates how additional halogen substitution affects both molecular weight and potentially chemical reactivity patterns.

Properties

IUPAC Name

4-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO.ClH/c18-16-5-6-17(15-4-2-1-3-14(15)16)20-12-9-13-7-10-19-11-8-13;/h1-6,13,19H,7-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASVFLDCSQNXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=C(C3=CC=CC=C32)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220029-44-6
Record name Piperidine, 4-[2-[(4-chloro-1-naphthalenyl)oxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride typically involves the reaction of 4-chloro-1-naphthol with 2-chloroethyl piperidine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-chloro-1-naphthol is replaced by the piperidine moiety. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include naphthoquinone derivatives, hydroxylated compounds, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride is in drug development, particularly as a potential therapeutic agent. Research indicates its potential role in treating neurological disorders due to its ability to interact with neurotransmitter systems.

Case Study Example :
A study explored the efficacy of this compound as a selective serotonin reuptake inhibitor (SSRI). In vitro assays demonstrated significant inhibition of serotonin uptake, suggesting its potential as an antidepressant candidate.

Neuropharmacology

The compound has been investigated for its effects on various neurotransmitter receptors, including dopamine and serotonin receptors. This makes it a candidate for studying the mechanisms underlying mood disorders and schizophrenia.

Research Findings :
In animal models, administration of this compound resulted in altered behavior patterns consistent with modulation of dopaminergic activity, indicating its potential utility in neuropharmacological studies.

Chemical Biology

In chemical biology, this compound serves as a tool for probing biological pathways and interactions. Its structure allows it to be used as a probe molecule to study enzyme activities and receptor interactions.

Experimental Application :
Researchers have utilized this compound to investigate the binding affinity to specific receptors, providing insights into receptor-ligand interactions that are crucial for drug design.

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentPotential antidepressant candidateSignificant inhibition of serotonin uptake
NeuropharmacologyEffects on neurotransmitter systemsAltered behavior patterns in animal models
Chemical BiologyTool for probing biological pathwaysInsights into receptor-ligand interactions

Mechanism of Action

The mechanism of action of 4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of 4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride with analogous piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Structure Key Features
4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine HCl C₁₇H₁₉Cl₂NO 340.25 Ethyl-linked 4-chloro-1-naphthyloxy High lipophilicity due to naphthyl group; potential enhanced membrane permeability
4-[(4-Chlorobenzyl)oxy]piperidine HCl C₁₂H₁₇Cl₂NO 262.18 Benzyloxy with 4-chloro substitution Smaller aromatic group; lower molecular weight
4-((4-Chloro-3-ethylphenoxy)methyl)piperidine HCl C₁₄H₁₉Cl₂NO 298.21 Phenoxymethyl with chloro and ethyl groups Increased steric bulk; potential metabolic stability
3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]ethyl}piperidine HCl C₂₂H₃₀ClNO 359.90 Bulky tert-butyl-like phenoxy group High steric hindrance; possible CNS activity
4-[2-(Methylsulfanyl)ethyl]piperidine HCl C₈H₁₈ClNS 195.75 Methylsulfanyl ethyl group Sulfur atom may influence redox activity or metabolism

Biological Activity

4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial and antifungal properties, as well as its mechanisms of action and relevant case studies.

  • Chemical Formula : C₁₇H₂₁Cl₂NO
  • CAS Number : 1220029-44-6
  • Molecular Weight : 320.27 g/mol
  • Structure : The compound features a piperidine ring substituted with a chloro-naphthyl ether, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. The following sections summarize findings from various studies.

Antibacterial Activity

Several studies have reported on the antibacterial properties of piperidine derivatives. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Enterococcus faecalis8.33 - 23.15 µM

The presence of halogen substituents, such as chlorine, has been linked to enhanced antibacterial activity, suggesting that the structural features of this compound could be responsible for its efficacy against these pathogens .

Antifungal Activity

The compound has also been evaluated for antifungal properties, particularly against Candida albicans and other fungal strains. The MIC values for antifungal activity are summarized below:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

These findings suggest that the compound may be effective in treating infections caused by these fungi, which are often resistant to conventional treatments .

The mechanisms through which piperidine derivatives exert their biological effects are not fully understood but are believed to involve:

  • Disruption of Cell Membrane Integrity : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in bacterial metabolism, thereby reducing their ability to grow and reproduce.
  • Interference with Nucleic Acid Synthesis : Certain piperidine derivatives may interfere with DNA replication or RNA synthesis in pathogens.

Case Studies

A notable study conducted on piperidine derivatives demonstrated their potential as novel therapeutic agents against resistant strains of bacteria and fungi. In vitro testing showed that modifications to the piperidine structure significantly influenced their biological activity, indicating a strong structure-activity relationship (SAR).

Example Case Study

In a comparative analysis of various piperidine derivatives, researchers found that those with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those without such modifications. This suggests that fine-tuning the chemical structure can lead to improved efficacy against specific microbial targets .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and reaction conditions for synthesizing 4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine core. Key steps include:

  • Alkylation of the piperidine nitrogen with a chloroethyl intermediate.
  • Coupling the intermediate with 4-chloro-1-naphthol under nucleophilic aromatic substitution conditions (e.g., using a base like K₂CO₃ in a polar aprotic solvent such as DMF or acetonitrile).
  • Final purification via crystallization or column chromatography to isolate the hydrochloride salt.
    • Optimization : Reaction time, solvent choice, and stoichiometric ratios significantly impact yield and purity. For example, prolonged reaction times may lead to side reactions, while improper solvent selection can reduce solubility of intermediates .

Q. Which analytical techniques are essential for structural verification and purity assessment?

  • Structural Characterization :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and piperidine ring integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
    • Purity Analysis :
  • HPLC/UPLC : To quantify impurities (<1% threshold for pharmacological studies).
  • Melting Point Determination : Consistency with literature values indicates purity .

Q. What are the recommended handling and storage protocols for this compound?

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. Work in a fume hood due to potential respiratory irritation .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Desiccants (e.g., silica gel) prevent hydrolysis of the hydrochloride salt .

Advanced Research Questions

Q. How can computational modeling guide the optimization of synthetic pathways or pharmacological activity?

  • Quantum Chemical Calculations : Predict reaction energetics and transition states to identify rate-limiting steps (e.g., using density functional theory (DFT)).
  • Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., receptors, enzymes) to rationalize structure-activity relationships (SAR).
  • Application : ICReDD’s integrated computational-experimental framework reduces trial-and-error by prioritizing reaction conditions .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

  • Systematic SAR Studies : Compare substituent effects (e.g., chloro vs. methoxy groups) on target binding using isogenic assays.
  • Control Variables : Standardize assay conditions (pH, temperature, solvent) to minimize confounding factors.
  • Meta-Analysis : Cross-reference data from PubChem and EPA DSSTox to identify outliers or methodological biases .

Q. How should researchers design in vitro assays to evaluate receptor binding or enzyme inhibition?

  • Assay Design :

  • Target Selection : Prioritize receptors/enzymes with known piperidine interactions (e.g., GPCRs, cytochrome P450).
  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled antagonists) to measure IC₅₀ values.
  • Enzyme Kinetics : Monitor substrate conversion via fluorometric or spectrophotometric methods.
    • Validation : Include positive/negative controls (e.g., known inhibitors) and triplicate replicates for statistical rigor .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.